molecular formula C9H20Cl2N2O B12502222 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No.: B12502222
M. Wt: 243.17 g/mol
InChI Key: DNEMBMRUCXTRGW-UHFFFAOYSA-N
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Description

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N2O. It is a spiro compound, characterized by a unique bicyclic structure that includes both an oxazolidine and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable oxazolidine precursor with a piperidine derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the spirocyclic core through a methylation reaction. This can be accomplished using methyl iodide or a similar methylating agent in the presence of a base such as sodium hydride.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and methylation steps, as well as efficient purification techniques such as crystallization and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to convert the oxazolidine ring to a more reduced form, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced oxazolidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials with unique structural properties.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter synthesis or degradation, leading to altered levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    Tegileridine: A μ-opioid receptor agonist with a similar spirocyclic structure.

    Oliceridine: Another μ-opioid receptor agonist with a related chemical structure.

    TRV734: A biased agonist selective for the G-protein signaling pathway.

Uniqueness

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Unlike other similar compounds, it has a unique combination of an oxazolidine and piperidine ring, which may contribute to its specific mechanism of action and potential therapeutic applications.

Properties

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H

InChI Key

DNEMBMRUCXTRGW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl.Cl

Origin of Product

United States

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